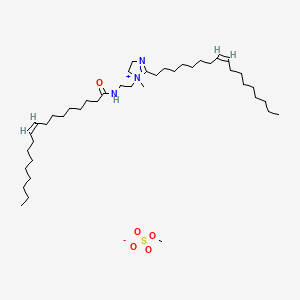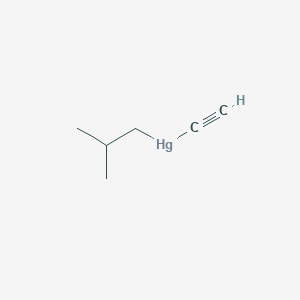
2,2-Dimethyl-1,3-dioxane-4,5,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione was achieved by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: This process occurs in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst . This method ensures high yields and purity of the product.
化学反応の分析
2,2-Dimethyl-1,3-dioxane-4,5,6-trione undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound, often accelerated in ionic liquids.
Decarboxylation: Upon heating, the compound decomposes to release carbon dioxide and acetone.
Substitution Reactions: The compound can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . Major products formed from these reactions include substituted dioxane derivatives and decarboxylated products .
科学的研究の応用
2,2-Dimethyl-1,3-dioxane-4,5,6-trione has a wide range of applications in scientific research:
Organic Synthesis: It is widely used for multiple C-C bond formations due to its adequate acidity and steric rigidity.
Heterocycle Synthesis: The compound serves as a valuable starting material for synthesizing heterocycles.
Intermediates in Organic Reactions: It is used as an intermediate in various organic synthesis reactions, including the synthesis of macrocyclic β-keto lactones and 2-substituted indoles.
作用機序
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance, making the compound highly acidic . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, causing strong destabilization of the C-H bond .
類似化合物との比較
2,2-Dimethyl-1,3-dioxane-4,5,6-trione is unique due to its high acidity and stability. Similar compounds include:
特性
IUPAC Name |
2,2-dimethyl-1,3-dioxane-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRJTYLFQIZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505284 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75307-61-8 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)


![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)


![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)


![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)


